5-Bromo-2-nitropyridin-3-ol (CAS: 691872-15-8) is a highly functionalized, procurement-critical pyridine building block utilized extensively in the synthesis of advanced kinase inhibitors. The molecule features three orthogonally reactive sites: a 3-hydroxyl group primed for etherification, a 5-bromo handle for palladium-catalyzed cross-coupling, and a 2-nitro group that serves as a masked amine [1]. In industrial process chemistry, it is the premier starting material for manufacturing ALK, ROS1, and c-Met inhibitors, such as Crizotinib and its derivatives, as well as emerging HPK1 inhibitors for immuno-oncology [2]. Buyers prioritize this specific compound over simpler pyridines because its unique substitution pattern allows for protecting-group-free functionalization, enabling highly scalable, kilogram-level active pharmaceutical ingredient (API) manufacturing campaigns [1].
A procurement team might consider substituting 5-Bromo-2-nitropyridin-3-ol with 2-amino-5-bromopyridin-3-ol to bypass the downstream nitro-reduction step required to form the final kinase-binding pharmacophore. However, this substitution fails in practical scale-up for two critical reasons. First, the free primary amine interferes with key etherification steps, such as Mitsunobu reactions, leading to competitive N-alkylation, poor regioselectivity, and severe yield losses [1]. Second, the electron-donating nature of the amine group deactivates the 5-bromo position toward oxidative addition during palladium-catalyzed Suzuki couplings. This results in sluggish, incomplete reactions that necessitate costly and non-scalable semipreparative HPLC purification[1]. Retaining the 2-nitro group is essential for both regiocontrol and catalytic acceleration.
In the kilogram-scale synthesis of c-Met/ALK inhibitors, utilizing the nitro-containing intermediate derived from 5-Bromo-2-nitropyridin-3-ol significantly improves cross-coupling efficiency compared to its 2-amino counterpart [1]. The strongly electron-withdrawing nitro group accelerates the palladium oxidative addition step at the 5-bromo position. This drives the coupling reaction to completion, eliminating the complex impurity profiles associated with the electron-donating amine baseline and bypassing the need for semipreparative HPLC purification[1].
| Evidence Dimension | Cross-coupling reaction completion and purification requirement |
| Target Compound Data | Nitro-substituted aryl halide drives Suzuki coupling to completion, enabling simple crystallization/filtration |
| Comparator Or Baseline | 2-Amino-substituted aryl halide (original medicinal chemistry route) results in incomplete reaction requiring semipreparative HPLC |
| Quantified Difference | Elimination of HPLC purification step; highly selective coupling profile |
| Conditions | Palladium-catalyzed Suzuki coupling with pinacol boronate or phosphorus-containing phenylboronic acid |
Procurement of the nitro-substituted precursor eliminates costly chromatographic bottlenecks during kilogram-scale API manufacturing.
The synthesis of complex ether-linked kinase inhibitors requires strict regiocontrol during the coupling of chiral alcohols to the pyridine core. 5-Bromo-2-nitropyridin-3-ol provides an optimal substrate for Mitsunobu etherification because the 2-nitro group acts as a masked amine that cannot participate as a nucleophile[1]. If a buyer were to substitute this with 2-amino-5-bromopyridin-3-ol, the free amine would competitively react with the activated alcohol, drastically reducing the yield of the desired O-alkylated product .
| Evidence Dimension | Nucleophilic interference during etherification |
| Target Compound Data | 2-Nitro group remains inert under Mitsunobu conditions, ensuring exclusive O-alkylation at the 3-OH |
| Comparator Or Baseline | 2-Amino analogs exhibit competitive N-alkylation and poor regioselectivity |
| Quantified Difference | High yield of desired ether without N-alkylated byproducts |
| Conditions | Mitsunobu reaction with chiral alcohols (e.g., (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol), DIAD, PPh3 |
Using the nitro-compound secures high regioselectivity in early synthesis steps, preventing yield loss and complex byproduct separation.
From a procurement and supply-chain perspective, the availability and cost-effectiveness of a building block depend on its synthesis efficiency. 5-Bromo-2-nitropyridin-3-ol is synthesized from 3-bromo-5-hydroxypyridine via direct nitration, achieving yields of 63% at kilogram scale to 90% at bench scale [1]. Crucially, the product can be isolated simply by pouring the reaction mixture into ice water and filtering the precipitated solid, bypassing the need for solvent extraction or column chromatography .
| Evidence Dimension | Isolation efficiency and scale-up yield |
| Target Compound Data | 63-90% yield with direct precipitation in ice water |
| Comparator Or Baseline | Standard multi-step halogenated pyridine syntheses requiring chromatography |
| Quantified Difference | Chromatography-free isolation at kilogram scale |
| Conditions | Nitration with fuming HNO3/H2SO4 at 0-10 °C, followed by aqueous precipitation |
The straightforward, chromatography-free isolation ensures reliable commercial availability and cost-effective procurement for scale-up campaigns.
Directly leverages the nitro group's acceleration of Suzuki couplings to manufacture APIs like Crizotinib and HS-10168 without HPLC bottlenecks [1].
Utilizes the compound's orthogonal reactivity (Mitsunobu at 3-OH, coupling at 5-Br, reduction at 2-NO2) to build complex heterocyclic scaffolds targeting hematopoietic progenitor kinase 1[2].
Acts as a versatile, protecting-group-free core for medicinal chemistry libraries, where the nitro group is reduced late-stage to yield the kinase-binding 2-aminopyridine pharmacophore [1].